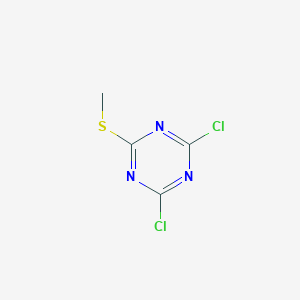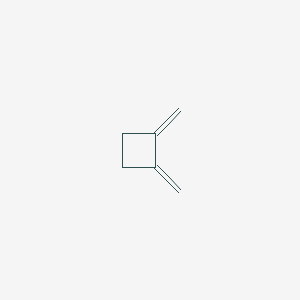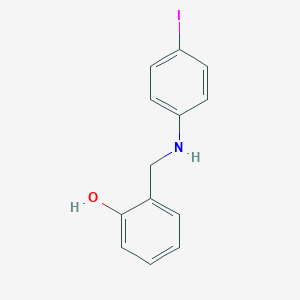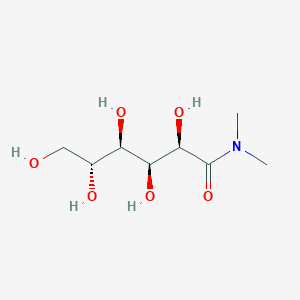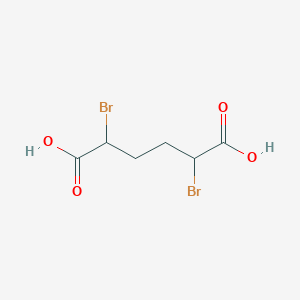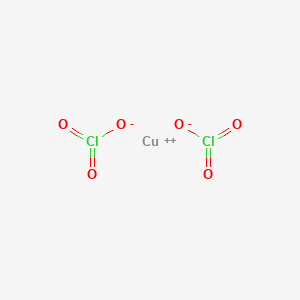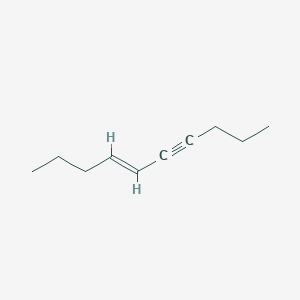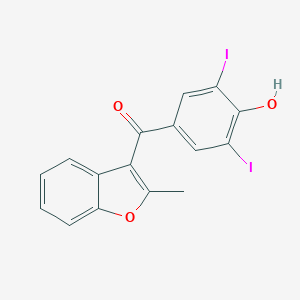![molecular formula C19H12O2 B084637 2-Phenylbenzo[f]chromen-3-one CAS No. 13759-56-3](/img/structure/B84637.png)
2-Phenylbenzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzo[f]chromen-3-one, also known as PBC, is a chemical compound that belongs to the chromone family. It is a naturally occurring compound that is found in various plants, including the Cannabis sativa. PBC has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-Phenylbenzo[f]chromen-3-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-Phenylbenzo[f]chromen-3-one has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways play critical roles in regulating inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Phenylbenzo[f]chromen-3-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2-Phenylbenzo[f]chromen-3-one has also been found to modulate the immune system, reduce inflammation, and promote cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenylbenzo[f]chromen-3-one has several advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be easily extracted from plants. 2-Phenylbenzo[f]chromen-3-one is also relatively stable and can be stored for extended periods. However, the synthesis of 2-Phenylbenzo[f]chromen-3-one is a complex process that requires expertise in organic chemistry. Additionally, 2-Phenylbenzo[f]chromen-3-one is not readily soluble in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There is still much to learn about 2-Phenylbenzo[f]chromen-3-one, and future research is needed to fully understand its potential therapeutic properties. Some future directions include investigating the effects of 2-Phenylbenzo[f]chromen-3-one on different cancer types, exploring its potential as a neuroprotective agent, and examining its effects on the gut microbiome. Additionally, more research is needed to determine the optimal dosage and administration methods of 2-Phenylbenzo[f]chromen-3-one for therapeutic purposes.
Conclusion:
In conclusion, 2-Phenylbenzo[f]chromen-3-one is a naturally occurring compound that has gained significant attention due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-Phenylbenzo[f]chromen-3-one has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic properties. Overall, 2-Phenylbenzo[f]chromen-3-one shows promise as a potential therapeutic agent for various diseases, and further research is needed to explore its full potential.
Synthesemethoden
2-Phenylbenzo[f]chromen-3-one can be synthesized through various methods, including the condensation of salicylaldehyde with benzaldehyde and malonic acid in the presence of a catalyst. Another method involves the cyclization of 2-hydroxychalcones with Lewis acids. The synthesis of 2-Phenylbenzo[f]chromen-3-one is a complex process, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzo[f]chromen-3-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-Phenylbenzo[f]chromen-3-one has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in various tissues, including the brain, liver, and lungs.
Eigenschaften
CAS-Nummer |
13759-56-3 |
|---|---|
Produktname |
2-Phenylbenzo[f]chromen-3-one |
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-phenylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H12O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-12H |
InChI-Schlüssel |
PQXCUIMAWFHKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Andere CAS-Nummern |
13759-56-3 |
Piktogramme |
Irritant |
Synonyme |
3-phenyl-5,6-benzocoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

